Cas no 2137662-42-9 (2-fluoro-3-(hydroxymethyl)-5-2-(trimethylsilyl)ethynylbenzene-1-sulfonyl fluoride)

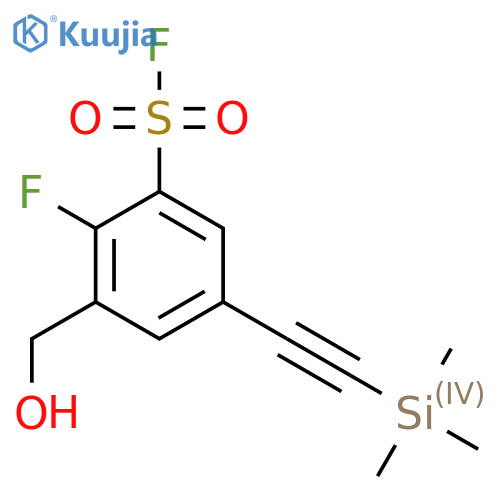

2137662-42-9 structure

商品名:2-fluoro-3-(hydroxymethyl)-5-2-(trimethylsilyl)ethynylbenzene-1-sulfonyl fluoride

2-fluoro-3-(hydroxymethyl)-5-2-(trimethylsilyl)ethynylbenzene-1-sulfonyl fluoride 化学的及び物理的性質

名前と識別子

-

- 2-fluoro-3-(hydroxymethyl)-5-2-(trimethylsilyl)ethynylbenzene-1-sulfonyl fluoride

- 2137662-42-9

- 2-fluoro-3-(hydroxymethyl)-5-[2-(trimethylsilyl)ethynyl]benzene-1-sulfonyl fluoride

- EN300-1165498

-

- インチ: 1S/C12H14F2O3SSi/c1-19(2,3)5-4-9-6-10(8-15)12(13)11(7-9)18(14,16)17/h6-7,15H,8H2,1-3H3

- InChIKey: YJBCNPGQXZNYQF-UHFFFAOYSA-N

- ほほえんだ: S(C1C(=C(CO)C=C(C#C[Si](C)(C)C)C=1)F)(=O)(=O)F

計算された属性

- せいみつぶんしりょう: 304.04009834g/mol

- どういたいしつりょう: 304.04009834g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 481

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 62.8Ų

2-fluoro-3-(hydroxymethyl)-5-2-(trimethylsilyl)ethynylbenzene-1-sulfonyl fluoride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1165498-1.0g |

2-fluoro-3-(hydroxymethyl)-5-[2-(trimethylsilyl)ethynyl]benzene-1-sulfonyl fluoride |

2137662-42-9 | 1g |

$0.0 | 2023-06-08 | ||

| Enamine | EN300-1165498-100mg |

2-fluoro-3-(hydroxymethyl)-5-[2-(trimethylsilyl)ethynyl]benzene-1-sulfonyl fluoride |

2137662-42-9 | 100mg |

$1144.0 | 2023-10-03 | ||

| Enamine | EN300-1165498-250mg |

2-fluoro-3-(hydroxymethyl)-5-[2-(trimethylsilyl)ethynyl]benzene-1-sulfonyl fluoride |

2137662-42-9 | 250mg |

$1196.0 | 2023-10-03 | ||

| Enamine | EN300-1165498-500mg |

2-fluoro-3-(hydroxymethyl)-5-[2-(trimethylsilyl)ethynyl]benzene-1-sulfonyl fluoride |

2137662-42-9 | 500mg |

$1247.0 | 2023-10-03 | ||

| Enamine | EN300-1165498-1000mg |

2-fluoro-3-(hydroxymethyl)-5-[2-(trimethylsilyl)ethynyl]benzene-1-sulfonyl fluoride |

2137662-42-9 | 1000mg |

$1299.0 | 2023-10-03 | ||

| Enamine | EN300-1165498-10000mg |

2-fluoro-3-(hydroxymethyl)-5-[2-(trimethylsilyl)ethynyl]benzene-1-sulfonyl fluoride |

2137662-42-9 | 10000mg |

$5590.0 | 2023-10-03 | ||

| Enamine | EN300-1165498-2500mg |

2-fluoro-3-(hydroxymethyl)-5-[2-(trimethylsilyl)ethynyl]benzene-1-sulfonyl fluoride |

2137662-42-9 | 2500mg |

$2548.0 | 2023-10-03 | ||

| Enamine | EN300-1165498-5000mg |

2-fluoro-3-(hydroxymethyl)-5-[2-(trimethylsilyl)ethynyl]benzene-1-sulfonyl fluoride |

2137662-42-9 | 5000mg |

$3770.0 | 2023-10-03 | ||

| Enamine | EN300-1165498-50mg |

2-fluoro-3-(hydroxymethyl)-5-[2-(trimethylsilyl)ethynyl]benzene-1-sulfonyl fluoride |

2137662-42-9 | 50mg |

$1091.0 | 2023-10-03 |

2-fluoro-3-(hydroxymethyl)-5-2-(trimethylsilyl)ethynylbenzene-1-sulfonyl fluoride 関連文献

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

-

N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620

-

Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558

-

Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901

-

Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410

2137662-42-9 (2-fluoro-3-(hydroxymethyl)-5-2-(trimethylsilyl)ethynylbenzene-1-sulfonyl fluoride) 関連製品

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)

- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬